molecular formula C11H13FO2 B1611377 Ethyl 3-(2-fluorophenyl)propanoate CAS No. 39856-89-8

Ethyl 3-(2-fluorophenyl)propanoate

Cat. No.: B1611377
CAS No.: 39856-89-8
M. Wt: 196.22 g/mol
InChI Key: XZVQFYQJXPVOMI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)propanoate is an organic compound with the molecular formula C11H13FO2. It is an ester derived from the reaction between 2-fluorophenylacetic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-fluorophenyl)propanoate can be synthesized through esterification of 2-fluorophenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluorophenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 2-fluorophenylacetic acid, which can then interact with biological pathways. The fluorine atom in the aromatic ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)propanoate
  • Ethyl 3-(2-chlorophenyl)propanoate
  • Ethyl 3-(2-bromophenyl)propanoate

Uniqueness

Ethyl 3-(2-fluorophenyl)propanoate is unique due to the presence of the fluorine atom at the ortho position of the aromatic ring. This fluorine atom can significantly influence the compound’s reactivity and biological activity compared to its chloro or bromo analogs .

Properties

IUPAC Name

ethyl 3-(2-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVQFYQJXPVOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564961
Record name Ethyl 3-(2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39856-89-8
Record name Ethyl 3-(2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-fluorocinnamate (29.25 g, 0.176 mol) and platinum oxide hydrate (0.25, EM Scientific) in 95% ethanol (150 mL) was placed on a Parr hydrogenation apparatus and shaken under 2-4 atm at hydrogen pressure. After the appropriate amount of hydrogen was consumed, the catalyst was removed by filtration, and the filtrate was concentrated in vacuo to give 29.39 g (99%) of crude ethyl 3-(2-fluorophenyl)propionate. This material was used without further purification.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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